Florisil

Vue d'ensemble

Description

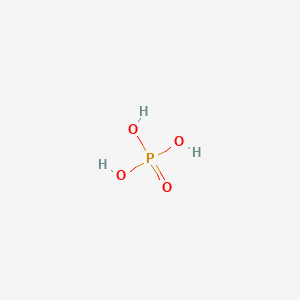

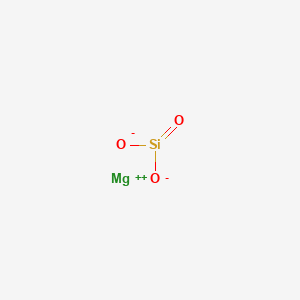

Florisil is a highly selective adsorbent that has extensive uses in preparative and analytical chromatography . It is unique because it is comprised of extremely white, hard-powdered synthetic magnesium-silicate . This adsorbent can provide high-quality cannabis and hemp extracts and concentrates that are free of many widely-used pesticides . It is particularly useful for the separation and purification of polar compounds, such as alcohols and amines, as it has a high affinity for these types of molecules .

Synthesis Analysis

This compound is a synthetic magnesium-silicate . It is activated at different temperatures depending on the grade. For example, the A Grade is activated at 650° C and the PR Grade, which is used for pesticide residue analysis, is activated at 675° C .

Chemical Reactions Analysis

This compound is used to separate analytes from interfering compounds prior to sample analysis by a chromatographic method . It has been used for the cleanup of pesticide residues and other chlorinated hydrocarbons; the separation of nitrogen compounds from hydrocarbons; the separation of aromatic compounds from aliphatic-aromatic mixtures; and similar applications for use with fats, oils, and waxes .

Physical And Chemical Properties Analysis

This compound is a solid, white, hard-powdered synthetic magnesium-silicate . It is resistant to chemical degradation, making it suitable for use with a wide range of solvents and sample matrices . The typical chemical composition of this compound is MgO – 15.5%, SiO2 – 84.0%, Na2SO4 – 0.5% .

Applications De Recherche Scientifique

Lipid Separation : Carroll (1961) demonstrated the use of Florisil in separating lipid classes like hydrocarbons, cholesterol esters, triglycerides, sterols, and fatty acids through chromatography. It showed advantages over silicic acid, including no need for prewashing, ease of packing, and faster flow rates, making it ideal for lipid class separation from liver and blood extracts [Carroll, 1961].

Catalyzing Chemical Reactions : Talamas et al. (1997) found that this compound was effective in catalyzing the [1,3]-sigmatropic shift of allyl phenyl ethers related to mycophenolic acid, leading to the production of novel mycophenolic acid analogues [Talamas et al., 1997].

Pesticide Analysis : Hamilton and Simpson (1969) explored thin-layer chromatography (TLC) on this compound for various pesticides, linking TLC behavior to their elution volume on a this compound column, indicating its utility in pesticide residue analysis [Hamilton & Simpson, 1969].

Brain Cerebrosides Analysis : Kishimoto and Radin (1959) used this compound columns to isolate nearly pure total cerebrosides from fresh brain and separate hydroxy and normal acids. This method allowed detailed analysis of cerebrosides, including fatty acid composition in rat brains [Kishimoto & Radin, 1959].

Improved Adsorbent for Lipids : Carroll (1963) developed acid-treated this compound as an improved adsorbent for separating phospholipids and other complex lipids, offering faster flow rates and simpler operations compared to commercial silicic acid [Carroll, 1963].

Cs+ Removal from Water : Lupa et al. (2013) investigated this compound impregnated with trihexyl(tetradecyl)phosphonium chloride for the adsorption of Cs+ ions from aqueous solutions, demonstrating its potential in water purification [Lupa et al., 2013].

Extraction of Flavonoid Glycosides : Xu et al. (2016) used this compound in a miniaturized matrix solid-phase dispersion method for extracting flavonoid glycosides from lime fruit, highlighting its role in efficient extraction and sample preparation for plant analysis [Xu et al., 2016].

Porphyrin Fractionation : Schwartz et al. (1976) used this compound chromatography for purifying and fractionating porphyrins, like uro-, copro-, and protoporphyrins, from urine samples before quantitative fluorometric measurement [Schwartz et al., 1976].

Environmental Sample Cleanup : Lopez-Avila et al. (1989) investigated this compound solid-phase extraction cartridges for cleaning up environmental sample extracts, particularly for chlorinated hydrocarbons and phthalate esters, demonstrating its utility in environmental analysis [Lopez-Avila et al., 1989].

Analysis of Coplanar PCBs : Lazăr et al. (1992) presented a method using this compound chromatography for analyzing non-ortho substituted polychlorinated biphenyls (PCBs) in environmental samples, showing its effectiveness and simplicity for routine analysis [Lazăr et al., 1992].

Thallium Adsorption from Water : Lupa et al. (2015) studied the efficiency of this compound impregnated with ionic liquids for the adsorption of Tl(I) ions from aqueous solutions, highlighting its potential in water treatment [Lupa et al., 2015].

Cleanup of Pesticide Residues in Foods : Schenck et al. (1996) evaluated this compound solid-phase extraction cartridges for cleaning up organochlorine pesticide residues in food extracts, demonstrating its applicability in food safety analysis [Schenck et al., 1996].

Mécanisme D'action

Target of Action

Florisil, also known as Magnesium Metasilicate, is primarily used as an adsorbent in chromatography . Its primary targets are various analytes that need to be separated from interfering compounds prior to sample analysis . It is highly selective and ideal for sample preparation, column chromatography, clean-up methods, and for isolating, purifying, and separating samples .

Mode of Action

This compound works by increasing the pH of gastric juice via a neutralization reaction . It also precipitates colloidal silica, which can coat gastrointestinal mucosa, conferring further protection . In chromatography, it acts as an adsorbent, binding to the analytes and allowing for their separation based on their interaction with the this compound .

Biochemical Pathways

This compound’s mode of action primarily involves physical and chemical interactions rather than biochemical pathways. It is used in the separation of lipids and is effective in promoting [1,3]-sigmatropic shift of myceophenolic acid related allyl phenyl ethers . This indicates its role in influencing certain chemical reactions and separations.

Pharmacokinetics

Its effectiveness in chromatography is influenced by factors such as particle size and surface area .

Result of Action

The primary result of this compound’s action is the successful separation of analytes from interfering compounds, which is crucial for accurate sample analysis . It also increases the pH of gastric juice and precipitates colloidal silica, providing a protective coating to the gastrointestinal mucosa .

Action Environment

The efficacy and stability of this compound are influenced by environmental factors such as temperature, pH, and the presence of other compounds. Its effectiveness as an adsorbent in chromatography can be affected by the composition of the sample and the solvent used . In addition, its ability to increase the pH of gastric juice suggests that it may be more effective in acidic environments .

Safety and Hazards

Orientations Futures

Florisil continues to be a valuable tool in analytical chemistry, and it is widely used in research and industry to isolate and purify specific compounds from complex mixtures . Its future use may expand as new applications are discovered and as improvements in its production and activation processes are made.

Propriétés

IUPAC Name |

magnesium;dioxido(oxo)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.O3Si/c;1-4(2)3/q+2;-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHIFSZMMVMEQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si](=O)[O-].[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70893966 | |

| Record name | Magnesium silicate (Mg(SiO3)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Green or brown odorless flakes; [Alfa Aesar MSDS] | |

| Record name | Magnesium metasilicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15323 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

8014-97-9, 13776-74-4, 63210-56-0 | |

| Record name | Magnesium oxide (MgO), mixt. with silica | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008014979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium metasilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013776744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Steatite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063210560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H2SiO3), magnesium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium silicate (Mg(SiO3)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium silicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Steatite (Mg(SiO3)) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM METASILICATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y27LXN39T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.